Ethyl 5-[(5-bromo-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, and a morpholine ring. These structural features contribute to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Ethoxylation: Addition of an ethoxy group to the phenyl ring using ethyl alcohol (ethanol) in the presence of a strong acid catalyst.
Amination: Introduction of an amino group to the benzene ring using an amine source such as methylamine.
Morpholine Ring Formation: Formation of the morpholine ring through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
ETHYL 5-{[(5-BROMO-2-ETHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Shares similar structural features but differs in the presence of a chlorine atom instead of a morpholine ring.
(5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone: Another related compound with a ketone functional group instead of an amino group.
Properties
Molecular Formula |
C22H27BrN2O4 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
ethyl 5-[(5-bromo-2-ethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H27BrN2O4/c1-3-28-21-8-5-17(23)13-16(21)15-24-18-6-7-20(25-9-11-27-12-10-25)19(14-18)22(26)29-4-2/h5-8,13-14,24H,3-4,9-12,15H2,1-2H3 |
InChI Key |
NHJHSEHMUYGFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC |
Origin of Product |
United States |
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